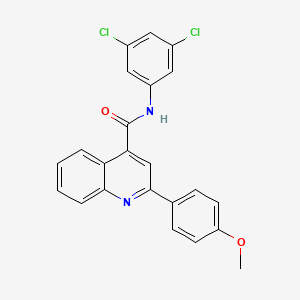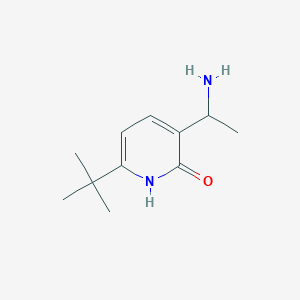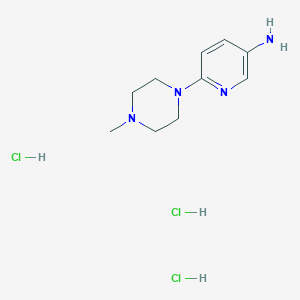
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is a chemical compound with a unique structure that includes a phosphate group attached to a sugar-like moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate typically involves the phosphorylation of a suitable precursor. One common method is the reaction of (2R,3S)-2,3,4-trihydroxy-3-methylbutanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as crystallization or chromatography, to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated derivatives.
Applications De Recherche Scientifique
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a substrate for enzymes that catalyze the transfer of phosphate groups, thereby influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Riboflavin Phosphate Sodium Salt: Similar in structure due to the presence of a phosphate group attached to a sugar-like moiety.
Fosfomycin: A phosphonate antibiotic with a similar phosphate group but different biological activity.
Uniqueness
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H11Na2O7P |
|---|---|
Poids moléculaire |
260.09 g/mol |
Nom IUPAC |
disodium;[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m1../s1 |
Clé InChI |
XSGQWNNZXHPJOT-CIFXRNLBSA-L |
SMILES isomérique |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)oxy)propan-1-amine](/img/structure/B12988530.png)

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B12988534.png)








